molecular formula C24H24N6O2 B5511567 N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B5511567
M. Wt: 428.5 g/mol
InChI Key: HLCRLAWONYORLO-MFKUBSTISA-N
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Description

This compound belongs to the class of organic compounds known as carbohydrazides, which are characterized by their pyrazole rings and hydrazide functional groups. These compounds are of interest due to their diverse chemical reactions, potential biological activities, and significant physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions between suitable hydrazides and aldehydes or ketones in the presence of acid catalysts. For instance, derivatives of pyrazole carbohydrazides have been synthesized through reactions involving specific benzylidene and methylated phenyl components, under reflux in ethanol or similar solvents (Karrouchi et al., 2020).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and spectroscopic methods like FT-IR, NMR, and ESI-MS, have revealed detailed insights into the geometry, electronic structure, and intramolecular interactions of pyrazole derivatives. These analyses often employ DFT calculations to predict molecular geometry and properties in both gas and solution phases (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole carbohydrazides participate in various chemical reactions, including cyclocondensation and ring closure, which are pivotal for synthesizing diverse derivatives. These reactions are influenced by the substituents on the phenyl ring, which can enhance or decrease the compound's reactivity and biological activity. The presence of electron-donating or withdrawing groups significantly affects their chemical behavior (Liu et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. X-ray crystallography provides insights into the solid-state structure, revealing complex hydrogen-bonded frameworks and molecular conformations, which influence the compound's physical properties (Asma et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are closely related to the molecular structure and electronic distribution within the compound. Studies involving frontier molecular orbitals, NBO analysis, and MEP surfaces help in understanding these properties and predicting reactivity patterns (Pillai et al., 2017).

Mechanism of Action

The compound has been screened for its in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against the standard reference drug cisplatin .

Future Directions

The compound and its derivatives have shown promising cytotoxic activity, particularly against the human breast cancer cell line (MCF-7) . This suggests potential future directions in the development of new drugs for cancer treatment .

properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-32-20-12-10-18(11-13-20)22-14-23(27-26-22)24(31)28-25-15-21-16(2)29-30(17(21)3)19-8-6-5-7-9-19/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCRLAWONYORLO-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

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